2,6-Piperidinedione, 3-amino-, (3S)-

Descripción general

Descripción

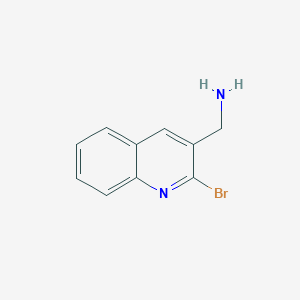

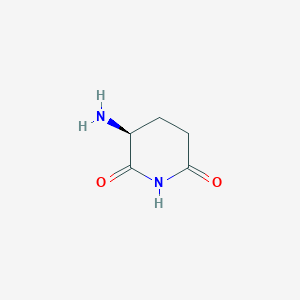

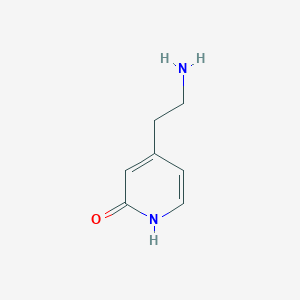

- 2,6-Piperidinedione, 3-amino-, (3S)-, also known as 3-aminopiperidine-2,6-dione hydrochloride , is a functionalized Cereblon ligand used for the development of protein degrader building blocks.

- It contains a terminal amine group, allowing rapid conjugation of carboxyl-containing linkers.

- This compound serves as a basic building block for the development of a protein degrader library.

Molecular Structure Analysis

- Empirical Formula: C₁₁H₁₃N₃O₂·xHCl

- Molecular Weight: 219.24 (free base basis)

- Chemical Structure:

Aplicaciones Científicas De Investigación

Application in Protein Degradation

- Summary of the Application : “2,6-Piperidinedione, 3-amino-, (3S)-” is a functionalized Cereblon ligand used for the development of protein degrader building blocks . It contains a terminal amine group, which allows for rapid conjugation of carboxyl-containing linkers . This makes it a basic building block for the development of a protein degrader library .

- Methods of Application or Experimental Procedures : While the specific experimental procedures can vary depending on the protein being targeted, the general approach involves using the compound as a ligand to bind to the protein of interest. The terminal amine group on the compound can then be used to attach a linker molecule, which can then bind to a ubiquitin ligase. This causes the protein to be marked for degradation by the cell’s proteasome system .

- Results or Outcomes : The use of “2,6-Piperidinedione, 3-amino-, (3S)-” in this way allows for the targeted degradation of specific proteins. This has potential applications in various areas of research and medicine, including the development of new treatments for diseases caused by the overexpression or mutation of certain proteins .

Application in Drug Synthesis

- Summary of the Application : “2,6-Piperidinedione, 3-amino-, (3S)-” is used as a reagent for preparing lenalidomide . Lenalidomide is a medication used to treat multiple myeloma and myelodysplastic syndromes .

- Methods of Application or Experimental Procedures : The compound is used in the synthesis of lenalidomide through a series of chemical reactions . The specific procedures can vary depending on the synthesis method used.

- Results or Outcomes : The use of “2,6-Piperidinedione, 3-amino-, (3S)-” in this way allows for the synthesis of lenalidomide, a drug used in the treatment of certain cancers .

Application in Protein Degradation Research

- Summary of the Application : “2,6-Piperidinedione, 3-amino-, (3S)-” can be used to prepare phthalimide conjugates that can promote ligand-dependent target protein degradation .

- Methods of Application or Experimental Procedures : The compound is used to synthesize phthalimide conjugates, which are then used in experiments to study protein degradation .

- Results or Outcomes : The use of “2,6-Piperidinedione, 3-amino-, (3S)-” in this way contributes to our understanding of protein degradation mechanisms, which has implications for the development of new treatments for diseases caused by protein misfolding or overexpression .

Application in Ubiquitination and Degradation of CK1α

- Summary of the Application : “2,6-Piperidinedione, 3-amino-, (3S)-” is used as a reagent for preparing lenalidomide that can induce ubiquitination and degradation of CK1α in del (5q) MDS .

- Methods of Application or Experimental Procedures : The compound is used in the synthesis of lenalidomide, which is then used to induce the ubiquitination and degradation of CK1α .

- Results or Outcomes : The use of “2,6-Piperidinedione, 3-amino-, (3S)-” in this way allows for the targeted degradation of CK1α, which has potential applications in the treatment of del (5q) MDS .

Application in Preparation of Phthalimide Conjugates

- Summary of the Application : “2,6-Piperidinedione, 3-amino-, (3S)-” can be used to prepare phthalimide conjugates that can promote ligand-dependent target protein degradation .

- Methods of Application or Experimental Procedures : The compound is used to synthesize phthalimide conjugates, which are then used in experiments to study protein degradation .

- Results or Outcomes : The use of “2,6-Piperidinedione, 3-amino-, (3S)-” in this way contributes to our understanding of protein degradation mechanisms, which has implications for the development of new treatments for diseases caused by protein misfolding or overexpression .

Safety And Hazards

- H315: Causes skin irritation.

- H319: Causes serious eye irritation.

- Safety precautions include proper handling, protective gear, and avoiding skin and eye contact.

Direcciones Futuras

- Further research is needed to explore its potential applications in targeted protein degradation and drug discovery.

Please note that the information provided is based on available data, and additional research may yield more insights. If you need further details or have specific questions, feel free to ask! 😊

Propiedades

IUPAC Name |

(3S)-3-aminopiperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c6-3-1-2-4(8)7-5(3)9/h3H,1-2,6H2,(H,7,8,9)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWMTBZSRRLQNJ-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)NC(=O)[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90475187 | |

| Record name | 2,6-Piperidinedione, 3-amino-, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Piperidinedione, 3-amino-, (3S)- | |

CAS RN |

29883-25-8 | |

| Record name | 2,6-Piperidinedione, 3-amino-, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyroglutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062558 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1S,4R)-10-Camphorsulphonyl]-(1R, 2R)-1, 2-diphenylethylenediamine](/img/structure/B1609940.png)

![3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1609959.png)